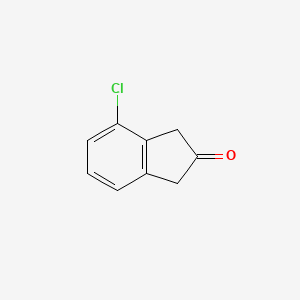
4-Chloro-1H-inden-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1H-inden-2(3H)-one is a chemical compound with the CAS Number: 74124-90-6 . It has a molecular weight of 166.61 and its IUPAC name is 4-chloro-1,3-dihydro-2H-inden-2-one . It is a solid substance and is used as a reagent in organic synthesis . It has been used as an intermediate, building block, and scaffold for the preparation of complex compounds .
Molecular Structure Analysis
The molecular formula of 4-Chloro-1H-inden-2(3H)-one is C9H7ClO . The InChI code is 1S/C9H7ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 .Physical And Chemical Properties Analysis
4-Chloro-1H-inden-2(3H)-one is a solid substance . It is stored in a dry environment at 2-8°C . The boiling point and other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Characterization
Synthesis and Reactivity Study : 4-Chloro-1H-inden-2(3H)-one derivatives have been synthesized and characterized, highlighting their potential in developing new heterocycle-based molecules. Studies involved hydride transfer from Et3SiH to carbenium ions, single-crystal X-ray diffraction, vibrational spectra analysis, and nuclear magnetic resonance (NMR) (Murthy et al., 2017).
Structural Analysis : Research on 2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl acetate, a derivative of 4-Chloro-1H-inden-2(3H)-one, includes structural resolution through IR and X-ray diffraction studies, revealing the molecular conformation and intermolecular interactions (Ghalib et al., 2011).
Molecular Dynamics and Drug Development Potential : Analysis of 4-Chloro-1H-inden-2(3H)-one derivatives using density functional theory (DFT) calculations and molecular dynamics (MD) simulations explored their reactive properties and stability in water. Their potential as lead compounds for anti-cancer drugs was also investigated, forming stable complexes with human alpha9 nicotinic acetylcholine receptor antagonist (Armaković et al., 2017).
Applications in Polymerization and Catalysis
Polymerization Catalysis : Methylene-bridged metallocenes with 2,2′-methylenebis[1H-inden-1-yl] ligands were synthesized, showing promise in polymerization catalysis. These compounds demonstrated significant potential in propylene polymerization to produce atactic polypropylene and ethylene polymerization to create polyethylene waxes (Resconi et al., 2006).
Cycloaddition Reactions in Synthesis : Decarbonylative cycloaddition of 1H-Indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage demonstrates the application of 4-Chloro-1H-inden-2(3H)-one derivatives in advanced synthesis techniques (Hu et al., 2022).
Photophysical Properties and Sensing Applications
- Photophysical Properties and Sensing : Studies on indium(III) phthalocyanines derivatives of 4-Chloro-1H-inden-2(3H)-one revealed their photophysical properties, such as fluorescence behavior and quantum yields. Their potential in humidity sensing was also explored, showcasing their relevance in material science and sensor technology (Keskin et al., 2016).
Safety and Hazards
The safety information for 4-Chloro-1H-inden-2(3H)-one includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 4-Chloro-1H-inden-2(3H)-one .
properties
IUPAC Name |
4-chloro-1,3-dihydroinden-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJSQABZKAMVSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600874 |
Source


|
| Record name | 4-Chloro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74124-90-6 |
Source


|
| Record name | 4-Chloro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)



![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)


![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)